molecular formula C11H10ClN3O3 B7829036 Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate

Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate

Cat. No.: B7829036
M. Wt: 267.67 g/mol
InChI Key: LINCWSUVDNNSHZ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring substituted with amino and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate typically involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The final step involves methylation of the carboxylate group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-[(4-chlorophenyl)amino]-1,3-oxazole-4-carboxylate
  • Methyl 5-amino-2-[(2-chlorophenyl)amino]-1,3-oxazole-4-carboxylate
  • Methyl 5-amino-2-[(3-bromophenyl)amino]-1,3-oxazole-4-carboxylate

Uniqueness

Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 5-amino-2-(3-chloroanilino)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c1-17-10(16)8-9(13)18-11(15-8)14-7-4-2-3-6(12)5-7/h2-5H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINCWSUVDNNSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=N1)NC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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